3-(2-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]propanamide
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-(4-thiophen-2-yloxan-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c19-15-5-2-1-4-14(15)7-8-17(21)20-18(9-11-22-12-10-18)16-6-3-13-23-16/h1-6,13H,7-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTPAUVWENRGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)CCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Backbone and Fluorine Positioning :
- The target compound’s propanamide backbone is shared with all analogs, but the 2-fluorophenyl group distinguishes it from analogs like the 4-fluorophenyl in or biphenyl systems in . Fluorine’s ortho position may sterically hinder binding compared to para-substituted analogs.
Heterocyclic Moieties: The oxane-thiophene system in the target contrasts with piperidine/piperazinyl (e.g., ) or thiazolidinone rings (e.g., ).
Biological Activity: Piperidine/piperazinyl analogs (e.g., ) are often associated with CNS activity (e.g., opioid or antipsychotic effects). Thiazolidinone derivatives () exhibit anti-inflammatory properties due to structural similarity to prostaglandin analogs. Tetrazole-containing compounds () are protease or COX inhibitors, leveraging the tetrazole’s acidity for ionic interactions.
Physicochemical and Pharmacokinetic Insights
- Solubility : The oxane-thiophene system in the target compound may reduce lipophilicity compared to piperidine-based analogs (e.g., ), enhancing bioavailability.
- Metabolic Stability: Fluorine in the 2-position (target) vs.
- Synthetic Accessibility : The target’s tetrahydropyran-thiophene linkage requires multi-step synthesis, whereas piperazine derivatives () are more straightforward to functionalize.
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for 3-(2-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]propanamide?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling 3-(2-fluorophenyl)propanoic acid with 4-(thiophen-2-yl)oxan-4-amine using carbodiimide-based reagents (e.g., EDCI/HOBt) under inert conditions .
- Oxane ring formation : Cyclization of thiophene-containing precursors via acid-catalyzed etherification.
Critical parameters include: - Temperature control : Maintaining 0–5°C during amide coupling to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
A combination of analytical techniques is recommended:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., fluorine at the 2-position of phenyl, thiophene-oxane linkage) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and molecular packing. Use SHELX software for refinement .
- High-resolution mass spectrometry (HRMS) : To validate molecular formula (e.g., CHFNOS).
Q. What preliminary assays are suitable for evaluating its biological activity?
- Enzyme inhibition assays : Test interactions with thiol-containing enzymes (e.g., glutathione reductase) due to the thiophene moiety’s potential redox activity .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Molecular docking : Preliminary in silico analysis with targets like COX-2 or kinases to prioritize experimental targets .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data regarding its mechanism of action?
- Density Functional Theory (DFT) : Calculate electron density distributions to explain unexpected reactivity (e.g., fluorine’s electron-withdrawing effects altering amide bond stability) .
- Molecular dynamics simulations : Model interactions with lipid bilayers or protein binding pockets to reconcile discrepancies in cellular uptake rates .
- Statistical validation : Apply multivariate analysis to distinguish assay artifacts from true biological effects (e.g., PCA for high-throughput screening data) .
Q. What strategies can optimize the compound’s pharmacokinetic properties without compromising activity?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the oxane ring to enhance solubility .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., thiophene sulfoxidation) and guide fluorination or methyl substitution .
- LogP adjustment : Modify the fluorophenyl group’s substituents to balance lipophilicity (target LogP ~3.5) .
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives?
- Scaffold diversification : Synthesize analogs with:
- Varying aryl groups (e.g., 3-fluorophenyl vs. 4-fluorophenyl) .
- Alternative heterocycles (e.g., furan instead of thiophene) .
- Hierarchical clustering : Group compounds by electronic (HOMO/LUMO) and steric parameters to correlate with bioactivity .
- 3D-QSAR : Use CoMFA or CoMSIA models to predict activity cliffs .
Q. What experimental and computational approaches validate its target engagement in complex biological systems?
- Cellular thermal shift assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts .
- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink and identify binding partners .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for mutated targets vs. wild-type .
Methodological Challenges and Solutions
Q. How to address low yields during scale-up synthesis?
- Flow chemistry : Improve heat and mass transfer for exothermic amide coupling steps .
- DoE optimization : Use response surface methodology to refine stoichiometry, solvent ratios, and agitation rates .
Q. How to resolve spectral overlaps in NMR characterization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
